
Methyl methyl-L-serinate 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methyl-L-serinate 2,2,2-trifluoroacetate is a chemical compound that combines the properties of methyl-L-serinate and 2,2,2-trifluoroacetate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl-L-serinate 2,2,2-trifluoroacetate typically involves the esterification of methyl-L-serinate with trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The process involves mixing methyl-L-serinate with trifluoroacetic acid and a catalyst, such as concentrated sulfuric acid, and then heating the mixture under reflux conditions for several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl methyl-L-serinate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Methyl methyl-L-serinate 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl methyl-L-serinate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group is known to enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure.
Comparación Con Compuestos Similares
Similar Compounds
Methyl trifluoroacetate: Similar in structure but lacks the serinate moiety.
L-serine methyl ester hydrochloride: Contains the serinate moiety but lacks the trifluoroacetate group.
Uniqueness
Methyl methyl-L-serinate 2,2,2-trifluoroacetate is unique due to the combination of the serinate and trifluoroacetate groups. This dual functionality provides it with distinct chemical and biological properties that are not present in the individual components. The trifluoroacetate group enhances its stability and lipophilicity, while the serinate moiety allows for specific interactions with biological molecules.
Propiedades
Fórmula molecular |
C7H12F3NO5 |
|---|---|
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
methyl (2S)-3-hydroxy-2-(methylamino)propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO3.C2HF3O2/c1-6-4(3-7)5(8)9-2;3-2(4,5)1(6)7/h4,6-7H,3H2,1-2H3;(H,6,7)/t4-;/m0./s1 |
Clave InChI |
LPWPOJBCWOWAPW-WCCKRBBISA-N |
SMILES isomérico |
CN[C@@H](CO)C(=O)OC.C(=O)(C(F)(F)F)O |
SMILES canónico |
CNC(CO)C(=O)OC.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
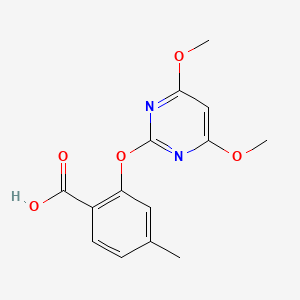

![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
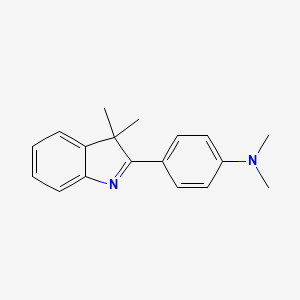
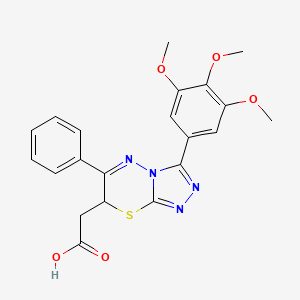

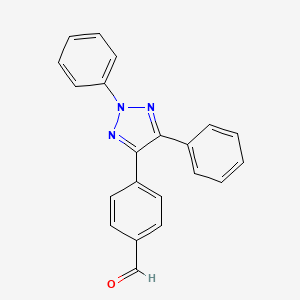
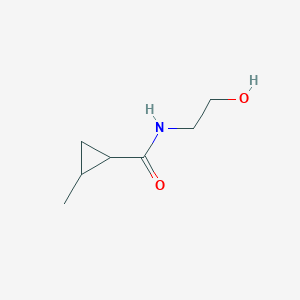


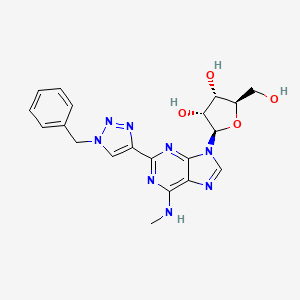
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)
